molecular formula C18H14N2O5 B2814609 methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327185-80-7

methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2814609
CAS No.: 1327185-80-7
M. Wt: 338.319
InChI Key: GHJJTTCUKVQYER-JZJYNLBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with a unique structure that combines a chromenylidene moiety with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-carbamoyl-7-hydroxy-2H-chromen-2-one with methyl 3-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chromenylidene moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbamoyl group can be reduced to amines under suitable conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield chromone derivatives, while reduction of the carbamoyl group can produce amine derivatives.

Scientific Research Applications

Methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate exerts its effects involves interactions with various molecular targets. The chromenylidene moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobenzoate: A precursor in the synthesis of the target compound.

    3-carbamoyl-7-hydroxy-2H-chromen-2-one: Another precursor with similar structural features.

    Chromen-2-ylidene derivatives: Compounds with similar chromenylidene moieties but different substituents.

Uniqueness

Methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate is unique due to its combination of a chromenylidene moiety with a benzoate ester, providing a distinct set of chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-[(3-carbamoyl-7-hydroxychromen-2-ylidene)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-24-18(23)11-3-2-4-12(7-11)20-17-14(16(19)22)8-10-5-6-13(21)9-15(10)25-17/h2-9,21H,1H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJJTTCUKVQYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.